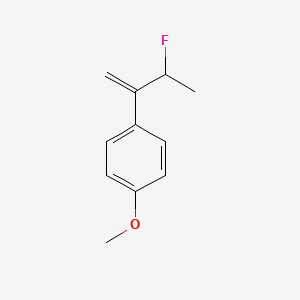

1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

637041-24-8 |

|---|---|

Molecular Formula |

C11H13FO |

Molecular Weight |

180.22 g/mol |

IUPAC Name |

1-(3-fluorobut-1-en-2-yl)-4-methoxybenzene |

InChI |

InChI=1S/C11H13FO/c1-8(9(2)12)10-4-6-11(13-3)7-5-10/h4-7,9H,1H2,2-3H3 |

InChI Key |

JVVWGBZPIRWQID-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=C)C1=CC=C(C=C1)OC)F |

Origin of Product |

United States |

The Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical research, with profound implications across various scientific disciplines. The carbon-fluorine bond is the strongest single bond in organic chemistry, which imparts a high degree of thermal and chemical stability to organofluorine compounds. ucla.eduacs.org This stability is a key reason why approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. ucla.edu

The strategic placement of fluorine atoms can dramatically alter a molecule's physical and chemical properties. These modifications include changes in lipophilicity, metabolic stability, and bioavailability, which are critical parameters in drug design. rsc.orgwikipedia.org For instance, fluorination can block metabolic pathways, extending the active lifetime of a drug in the body. wikipedia.org Beyond the life sciences, fluorinated compounds are integral to materials science, finding applications as lubricants, in liquid crystal displays, and as components of high-performance polymers. ucla.edu

The synthesis of these valuable compounds can be achieved through various methods, including nucleophilic and electrophilic fluorination. alfa-chemistry.com Nucleophilic fluorination often employs fluoride (B91410) salts to displace a leaving group, while electrophilic fluorination uses reagents with a nitrogen-fluorine (N-F) bond to deliver an electrophilic fluorine atom to a nucleophilic substrate, such as an alkene. wikipedia.orgalfa-chemistry.com The development of catalytic and stereoselective fluorination reactions remains an active and important area of research. acs.orgnih.govnih.gov

The Role of Substituted Butene Systems in Organic Synthesis

Substituted butene systems are versatile building blocks in organic synthesis, offering a platform for a wide array of chemical transformations. The stability of an alkene is generally influenced by its substitution pattern, with stability increasing as the number of carbon substituents on the double bond increases (tetrasubstituted > trisubstituted > disubstituted > monosubstituted). nih.gov The geometry of disubstituted alkenes, such as in a butene system, also plays a role, with trans isomers typically being more stable than their cis counterparts due to reduced steric strain. nih.gov

The reactivity of the butene scaffold allows for its conversion into numerous other functional groups. For example, the double bond can undergo addition reactions, oxidations, and metathesis. Positional isomerization of butenes, converting 1-butene (B85601) into 2-butenes, is a technologically significant process, often catalyzed by solid acid catalysts. researchgate.net

Furthermore, substituted butenes, particularly allylic systems, are key intermediates in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, can utilize vinyl halides or boronic acids to construct complex molecular architectures. organic-chemistry.orgwikipedia.org The ability to functionalize the allylic position, for instance through allylic fluorination, further enhances the synthetic utility of the butene framework. ucla.eduucla.edu

The Importance of Methoxybenzene Derivatives in Advanced Chemical Transformations

Methoxybenzene, also known as anisole (B1667542), and its derivatives are ubiquitous in organic chemistry, serving as important intermediates and starting materials for a wide range of applications. The methoxy (B1213986) group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. This electronic property makes methoxybenzene derivatives valuable precursors for the synthesis of more complex aromatic compounds. koreascience.kr

In the realm of catalysis, methoxy-substituted aromatic compounds have been shown to be effective substrates in various modern synthetic methodologies. For example, they have been successfully employed in photoredox-catalyzed C-H cyanation reactions. numberanalytics.com The methoxy group can also serve as a directing group in certain reactions or be cleaved to reveal a phenol, a functional group that is prevalent in many bioactive molecules and natural products. nih.gov

Derivatives of methoxybenzene are found in numerous natural products, such as anethole, the primary flavor component of anise and fennel. wikipedia.org The synthesis and derivatization of such compounds are of ongoing interest. For example, palladium-catalyzed Heck reactions have been optimized for the vinylation of aryl halides like 4-bromoanisole (B123540) to produce substituted styrenes. organic-chemistry.org Similarly, Suzuki coupling provides a robust method for the synthesis of 4-substituted styrene (B11656) compounds from aryl bromides. tandfonline.comtandfonline.com

Overview of Research Directions for Compounds Possessing 1 3 Fluorobut 1 En 2 Yl 4 Methoxybenzene Structural Motifs

Retrosynthetic Analysis of the this compound Scaffold

A retrosynthetic analysis of this compound suggests several promising disconnection points. The most logical approach involves disconnecting the bond between the aryl ring and the butenyl side chain. This leads to two key fragments: a 4-methoxybenzene unit and a 3-fluorobut-1-en-2-yl synthon. This disconnection is strategically sound as it allows for the application of powerful and well-documented metal-catalyzed cross-coupling reactions for the C(sp²)–C(sp²) bond formation.

Further disconnection of the fluorinated butene fragment suggests its assembly from smaller, more readily available precursors. The vinyl group can be installed via olefination reactions, such as the Horner-Wadsworth-Emmons reaction, or the fluorine atom can be introduced onto a pre-existing butenyl scaffold. This leads to two primary retrosynthetic pathways: one building the fluorinated alkene from a carbonyl compound, and another functionalizing a pre-formed butene derivative.

Construction of the Fluorinated Butene Core

The construction of the 3-fluorobut-1-en-2-yl core is a critical step that requires precise control over the placement of the fluorine atom and the double bond.

The Horner-Wadsworth-Emmons (HWE) reaction is a highly reliable and stereoselective method for the synthesis of alkenes, including fluoroolefins. synarchive.comacs.org This approach would involve the reaction of a fluorinated phosphonate (B1237965) ylide with a suitable carbonyl compound. For the synthesis of the 3-fluorobut-1-en-2-yl core, a potential route involves the reaction of formaldehyde (B43269) with a phosphonate ester derived from 2-fluoro-3-oxobutane. The HWE reaction generally favors the formation of (E)-alkenes, which is a key consideration for stereochemical control. harvard.edu The use of stabilized phosphonate carbanions allows for reactions under mild conditions. harvard.eduorganic-chemistry.org

Table 1: Illustrative Horner-Wadsworth-Emmons Reactions for Fluoroalkene Synthesis

| Phosphonate Precursor | Carbonyl Compound | Base | Solvent | Product Stereoselectivity |

|---|---|---|---|---|

| Diethyl (1-fluoro-2-oxopropyl)phosphonate | Formaldehyde | NaH | THF | Predominantly E |

| Diethyl (1-fluoroethyl)phosphonate | Acetaldehyde | KHMDS | Toluene | Mixture of E/Z |

This table is illustrative and based on general principles of the HWE reaction.

An alternative strategy is the direct introduction of a fluorine atom onto a pre-existing butenyl scaffold. This can be achieved through either electrophilic or nucleophilic fluorination methods.

Electrophilic Fluorination: This would involve the reaction of an electron-rich butenyl precursor, such as a butenyl-metal species or an enol ether, with an electrophilic fluorine source like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI). researchgate.net The regioselectivity of this reaction would be crucial to ensure fluorination at the desired position.

Nucleophilic Fluorination: This approach typically involves the displacement of a good leaving group, such as a tosylate or a halide, from a butenyl precursor with a nucleophilic fluoride (B91410) source like potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (TBAF). ucla.eduresearchgate.net For instance, a precursor like 2-hydroxybut-3-en-1-ol could be selectively tosylated and then subjected to nucleophilic fluorination. The choice of solvent and fluoride source is critical to minimize elimination side reactions. organic-chemistry.org

Metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds. acs.org In the context of synthesizing the fluorinated butene core, these reactions could be employed to couple smaller fragments. For instance, a vinyl metallic reagent could be coupled with a fluorinated electrophile.

More significantly, these reactions are pivotal for the subsequent arylation step, as detailed in the following sections. Reactions such as the Suzuki, Stille, and Negishi couplings are all viable options for connecting the fluorinated butenyl fragment to the 4-methoxybenzene ring. synarchive.comorganic-chemistry.org This typically involves preparing a fluorinated vinyl organometallic species (e.g., a boronic acid, stannane (B1208499), or zinc reagent) and coupling it with an aryl halide.

Introduction of the 4-Methoxybenzene Moiety

The final key step in the proposed synthesis is the attachment of the 4-methoxybenzene group to the pre-formed fluorinated butene core.

Palladium-catalyzed cross-coupling reactions are the most prominent strategies for this transformation. nih.gov The choice of reaction depends on the nature of the fluorinated butenyl precursor.

Suzuki Coupling: This reaction would involve the coupling of a fluorinated vinyl boronic acid or ester with 4-bromoanisole or 4-iodoanisole in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net Suzuki couplings are known for their functional group tolerance and the relatively low toxicity of the boron-containing byproducts. researchgate.net

Stille Coupling: A fluorinated vinyl stannane could be coupled with 4-bromoanisole or 4-iodoanisole. organic-chemistry.org While effective, the toxicity of organotin compounds is a significant drawback. organic-chemistry.org

Negishi Coupling: This involves the reaction of a fluorinated vinyl zinc reagent with an aryl halide. synarchive.commit.edu Negishi couplings are often highly efficient and can proceed under mild conditions. mit.eduorganic-chemistry.org

Table 2: Representative Metal-Catalyzed Arylation Reactions

| Coupling Reaction | Fluorinated Butenyl Precursor | Aryl Partner | Catalyst System |

|---|---|---|---|

| Suzuki | (3-Fluorobut-1-en-2-yl)boronic acid | 4-Bromoanisole | Pd(PPh₃)₄, Na₂CO₃ |

| Stille | Tributyl(3-fluorobut-1-en-2-yl)stannane | 4-Iodoanisole | PdCl₂(PPh₃)₂, CuI |

This table presents plausible reaction schemes for the synthesis of the target compound.

Functionalization of Anisole (B1667542) Derivatives

The synthesis of this compound can strategically begin with the modification of anisole or its derivatives. Anisole, with its electron-donating methoxy group, provides a reactive aromatic core that can be functionalized to introduce the desired fluorinated butenyl side chain.

One potential pathway involves the initial functionalization of the anisole ring, for instance, through bromination to form p-bromoanisole. This intermediate can then undergo further reactions. A patented method for the preparation of p-fluoroanisole involves the reaction of p-bromofluorobenzene with sodium methoxide (B1231860) in the presence of a copper catalyst, highlighting a route to functionalized anisoles. google.comgoogle.com While this specific patent focuses on introducing a methoxy group, the underlying principle of functionalizing a halogenated anisole derivative is a cornerstone of many synthetic strategies.

Following the initial functionalization of the anisole ring, subsequent steps would be required to build the 3-fluorobut-1-en-2-yl side chain. This could involve cross-coupling reactions where a suitable organometallic reagent containing the butenyl fluoride moiety is coupled with a functionalized anisole, such as an iodo- or bromoanisole.

Convergent and Divergent Synthetic Routes

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages.

Convergent Synthesis: A convergent approach involves the independent synthesis of two key fragments, which are then combined in a final step. For this target molecule, a convergent synthesis could entail:

Preparation of a p-methoxyphenylboronic acid or a related organometallic species. This can be synthesized from anisole through standard procedures.

Synthesis of a suitable 3-fluorobut-1-en-2-yl electrophile, such as a vinyl triflate or halide.

Divergent Synthesis: A divergent strategy would commence from a common intermediate that is later elaborated to introduce the required functionality. A possible divergent route could start from 4-methoxyacetophenone. From this common precursor, various analogs could be synthesized. To obtain the target molecule, the ketone could be converted to a vinyl species, followed by the introduction of the fluorine atom at the allylic position. This strategy is particularly useful for creating a library of related compounds for structure-activity relationship studies.

Catalytic Approaches to this compound Synthesis

Catalytic methods, particularly those employing transition metals like palladium, are central to the efficient synthesis of fluorinated organic molecules. figshare.comacs.org The synthesis of this compound would likely rely heavily on such catalytic transformations.

Palladium-catalyzed cross-coupling reactions are particularly powerful for forming the C-C bond between the anisole ring and the fluorinated butenyl side chain. acsgcipr.org Reactions such as the Suzuki, Stille, or Heck couplings are standard methods for this purpose. For instance, a Suzuki coupling could involve the reaction of p-methoxyphenylboronic acid with a 2-halo-3-fluorobut-1-ene. The choice of ligand for the palladium catalyst is crucial for achieving high yields and selectivity. acsgcipr.orgacs.org Bulky biarylphosphine ligands have shown success in the fluorination of aryl triflates. acs.org

The introduction of the fluorine atom itself can also be achieved catalytically. Palladium-catalyzed allylic C-H fluorination has emerged as a powerful method for the direct introduction of fluorine into molecules containing double bonds. capes.gov.brucla.eduprinceton.edu This reaction often utilizes a nucleophilic fluoride source and can exhibit high regioselectivity. ucla.eduprinceton.edu A potential route to the target molecule could involve the synthesis of 1-(but-1-en-2-yl)-4-methoxybenzene followed by a selective palladium-catalyzed allylic fluorination.

A summary of potential catalytic reactions is presented below:

| Reaction Type | Catalyst/Reagents | Substrates | Potential Application |

| Suzuki Coupling | Pd(0) catalyst, Ligand, Base | p-methoxyphenylboronic acid, 2-halo-3-fluorobut-1-ene | Formation of the C-C bond between the aryl and vinyl groups. |

| Heck Coupling | Pd(0) catalyst, Base | p-iodoanisole, 3-fluorobut-1-ene | Formation of the C-C bond at the vinyl position. |

| Allylic C-H Fluorination | Pd/Cr cocatalyst system, Et₃N·3HF | 1-(but-1-en-2-yl)-4-methoxybenzene | Direct introduction of the fluorine atom at the allylic position. capes.gov.brucla.eduprinceton.edu |

| Fluoroarylation of Styrenes | PdCl₂/BiPy, Selectfluor, Boronic Acid | Styrene derivative, p-methoxyphenylboronic acid | A three-component coupling to form a benzylic fluoride. figshare.comacs.orgnih.gov |

Sustainable and Atom-Economical Synthetic Pathways for Fluorinated Butenes

The principles of green chemistry, particularly atom economy, are increasingly important in designing synthetic routes. Atom economy refers to the efficiency of a reaction in incorporating the atoms of the reactants into the final product. acs.org Reactions with high atom economy minimize waste and are therefore more sustainable. acs.org

When evaluating the synthesis of this compound, addition and rearrangement reactions are generally more atom-economical than substitution and elimination reactions. For instance, a catalytic addition of a fluorinating agent across a double or triple bond would have a higher atom economy than a multi-step synthesis involving protecting groups and leaving groups.

The choice of reagents and solvents also plays a crucial role in the sustainability of a synthesis. Utilizing non-toxic, renewable solvents and reagents, and minimizing energy consumption are key considerations for developing a green synthetic pathway.

Scalable Synthesis Considerations in Academic Contexts

While a synthetic route may be effective on a small scale in a research laboratory, its scalability for producing larger quantities presents a different set of challenges. For the academic synthesis of this compound, several factors would need to be considered for a potential scale-up.

Catalyst Cost and Efficiency: Palladium catalysts, while highly effective, can be expensive. For a scalable synthesis, the catalyst loading should be minimized, and the catalyst should have a high turnover number. The potential for catalyst recovery and reuse would also be a significant advantage.

Reagent Availability and Cost: The starting materials for the synthesis should be readily available and affordable. Complex or expensive starting materials can make a synthesis impractical for large-scale production.

Purification: Chromatographic purification, which is common in research labs, is often not feasible for large-scale synthesis. The development of a synthetic route that yields a product that can be purified by crystallization or distillation is highly desirable.

Safety: The safety of all procedures must be carefully evaluated for a scale-up. Reactions involving highly reactive or toxic reagents, high pressures, or extreme temperatures may require specialized equipment and handling procedures.

For the proposed palladium-catalyzed routes, the cost of the catalyst and ligands would be a primary concern for scalability. Furthermore, the removal of the metal catalyst from the final product to acceptable levels would be a critical purification step.

Reactions Involving the Carbon-Carbon Double Bond

The exocyclic double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a participant in various cycloaddition and polymerization reactions.

Electrophilic addition reactions to the double bond of this compound are expected to proceed via the formation of a carbocation intermediate. The regioselectivity of these additions is governed by the electronic effects of the substituents. The 4-methoxyphenyl (B3050149) group is a strong electron-donating group, which can stabilize an adjacent carbocation through resonance. Conversely, the fluorine atom is electron-withdrawing through its inductive effect.

In the case of hydrohalogenation (e.g., with HBr or HCl), the proton will add to the less substituted carbon of the double bond (C1), leading to the formation of a more stable tertiary carbocation at C2, which is also benzylic and further stabilized by the 4-methoxyphenyl group. Subsequent attack by the halide ion would yield the Markovnikov product. However, the presence of the electronegative fluorine atom on the adjacent carbon (C3) could destabilize the carbocation at C2 to some extent.

Hydration of the double bond, typically carried out in the presence of an acid catalyst, is also expected to follow Markovnikov's rule, leading to the formation of a tertiary alcohol.

| Reaction | Reagent | Predicted Major Product | Regioselectivity |

| Hydrohalogenation | HBr | 2-Bromo-1-(3-fluorobutan-2-yl)-4-methoxybenzene | Markovnikov |

| Hydration | H₂O, H₂SO₄ | 2-(4-methoxyphenyl)-3-fluorobutan-2-ol | Markovnikov |

The double bond in this compound can act as a dienophile in Diels-Alder reactions. The reactivity of the dienophile is influenced by its electronic properties. The electron-donating 4-methoxyphenyl group might decrease the dienophilicity of the double bond towards electron-rich dienes. However, the presence of the fluorine atom could modulate this effect. Diels-Alder reactions of fluorinated styrenes with cyclic dienes have been investigated, showing that these compounds can participate in [4+2] cycloadditions to form fluorinated bicyclic systems. beilstein-journals.orgnih.gov The reaction conditions, such as temperature, can influence the kinetic and thermodynamic control of the product distribution. masterorganicchemistry.com For instance, the reaction with a diene like cyclopentadiene (B3395910) is expected to yield a bicyclic adduct.

| Diene | Predicted Product Type | Key Features of Reaction |

| Cyclopentadiene | Fluorinated norbornene derivative | [4+2] cycloaddition |

| Furan (B31954) | Reversible cycloaddition | Reaction may be reversible at higher temperatures due to the aromaticity of furan masterorganicchemistry.com |

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. nih.gov The terminal double bond in this compound makes it a potential substrate for various metathesis reactions, including self-metathesis, cross-metathesis, and ring-opening metathesis polymerization (ROMP) if a suitable cyclic olefin is used as a comonomer. The presence of an allylic fluorine atom can influence the catalytic activity. acs.org Ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are commonly employed for these transformations. researchgate.net

Cross-metathesis with other olefins could lead to the synthesis of a variety of functionalized molecules. nih.govnih.gov For example, reaction with an acrylic ester could introduce an ester functionality.

The potential for polymerization would depend on the reaction conditions and the catalyst used. Cationic polymerization could be initiated at the double bond, leading to a polymer with a poly(isobutylene)-like backbone, substituted with 4-methoxyphenyl and fluoromethyl groups.

| Metathesis Type | Reactant(s) | Potential Product(s) | Catalyst Example |

| Self-Metathesis | This compound | (E/Z)-2,5-bis(4-methoxyphenyl)-3,6-difluoro-2,5-dimethylhex-3-ene | Grubbs Catalyst |

| Cross-Metathesis | + Ethyl acrylate | Ethyl (E/Z)-4-(4-methoxyphenyl)-5-fluoro-4-methylpent-2-enoate | Hoveyda-Grubbs Catalyst |

| Polymerization | Monomer itself | Poly(1-(4-methoxyphenyl)-2-(fluoromethyl)prop-1-ene) | Cationic Initiator (e.g., BF₃) |

Reactivity at the Fluorine Substituent

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally unreactive. However, the allylic position of the fluorine atom in this compound can render the C-F bond susceptible to activation and substitution under specific conditions.

Activation of allylic C-F bonds has been a subject of significant research interest. rsc.orgnih.gov Transition metal complexes, particularly those of palladium, have been shown to catalyze the activation of allylic C-F bonds, enabling cross-coupling reactions. nih.govdntb.gov.ua For instance, a palladium-catalyzed reaction could potentially lead to the substitution of the fluorine atom with other functional groups. The mechanism often involves the formation of a π-allyl-palladium intermediate. researchgate.net

| Catalyst System | Reaction Type | Potential Outcome |

| Pd(0) / Ligand | Allylic Amination | Replacement of F with an amino group nih.gov |

| Rh(I) complex | Defluorinative Coupling | Formation of new C-C bonds acs.org |

Direct nucleophilic substitution of the allylic fluorine is challenging due to the strength of the C-F bond. However, under forcing conditions or with the aid of a catalyst, such reactions may be possible. Platinum-catalyzed allylic alkylation has been shown to proceed with fluoride as a leaving group. acs.org The reaction can proceed with high stereochemical integrity.

The outcome of a nucleophilic substitution at an allylic position can be either Sₙ2 or Sₙ2', leading to different constitutional isomers. The choice of nucleophile, solvent, and catalyst can influence the reaction pathway. researchgate.netbohrium.com

| Nucleophile | Catalyst | Potential Product(s) | Reaction Type |

| Malonate ester | Platinum complex | Allylic alkylation product acs.org | Catalytic Substitution |

| Amine | Palladium complex | Allylic amination product ucla.edu | Catalytic Substitution |

Dehydrofluorination Pathways

The presence of a fluorine atom in an allylic position makes this compound susceptible to dehydrofluorination. This elimination reaction, typically promoted by a base, would lead to the formation of a conjugated diene system. The abstraction of a proton from the carbon adjacent to the fluorine-bearing carbon, followed by the elimination of the fluoride ion, would result in the formation of 1-(4-methoxyphenyl)-2-methylbuta-1,3-diene. The extended conjugation of this resulting diene provides a thermodynamic driving force for the reaction.

The choice of base and reaction conditions is crucial in controlling the outcome and minimizing potential side reactions, such as nucleophilic substitution at the allylic position. Non-nucleophilic, strong bases are generally preferred for such transformations to favor the elimination pathway.

Table 1: Plausible Reagents for Dehydrofluorination

| Reagent Class | Specific Example(s) | Expected Outcome |

| Alkoxides | Potassium tert-butoxide (t-BuOK) | Formation of conjugated diene |

| Amide Bases | Sodium amide (NaNH2) | Formation of conjugated diene |

| Organolithium | n-Butyllithium (n-BuLi) | Potential for both elimination and competing reactions |

Transformations of the 4-Methoxybenzene Ring

The 4-methoxybenzene (anisole) moiety is a highly activated aromatic ring, prone to a variety of transformations. The electron-donating nature of the methoxy group and the alkenyl substituent significantly influences its reactivity, particularly in electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitutions

The 4-methoxybenzene ring in this compound is highly activated towards electrophilic aromatic substitution. The powerful ortho, para-directing methoxy group, combined with the activating effect of the alkenyl side chain, directs incoming electrophiles primarily to the positions ortho to the methoxy group (C2 and C6). lkouniv.ac.in Steric hindrance from the adjacent butenyl group may influence the ratio of substitution at these positions.

A variety of electrophilic substitution reactions can be envisaged for this substrate, leading to a range of functionalized derivatives.

Table 2: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent(s) | Expected Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(3-Fluorobut-1-en-2-yl)-4-methoxy-2-nitrobenzene |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 2-Bromo-1-(3-fluorobut-1-en-2-yl)-4-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(2-Acyl-4-methoxyphenyl)-3-fluorobut-1-en-2-yl |

| Friedel-Crafts Alkylation | RCl/AlCl₃ | 1-(2-Alkyl-4-methoxyphenyl)-3-fluorobut-1-en-2-yl |

| Sulfonation | Fuming H₂SO₄ | 2-(this compound)sulfonic acid |

Oxidative and Reductive Transformations

The double bond and the benzylic position of the butenyl side chain, as well as the aromatic ring itself, are potential sites for oxidation. Selective oxidation of the double bond can be achieved using various reagents. For instance, epoxidation with a peroxy acid like m-CPBA would yield the corresponding epoxide. Oxidative cleavage of the double bond, using reagents such as ozone (O₃) followed by a reductive or oxidative workup, would lead to the formation of 4-methoxyacetophenone and formaldehyde or formic acid, respectively. The oxidation of anethole, a closely related compound, to anisaldehyde is a well-established transformation and suggests that similar selective oxidation of the double bond in this compound is feasible. idealpublication.in

Reduction of the double bond can be accomplished through catalytic hydrogenation, for example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst. This would yield 1-(3-fluorobutyl)-4-methoxybenzene. If the molecule were to be first oxidized to an α,β-unsaturated ketone, selective reduction of the carbonyl group or the double bond could be achieved using specific reducing agents.

Functional Group Interconversions on the Aromatic Ring

A key functional group interconversion on the 4-methoxybenzene ring is the cleavage of the methyl ether to unveil a phenol. This demethylation is commonly achieved using strong acids such as hydrogen bromide (HBr) or Lewis acids like boron tribromide (BBr₃). The resulting phenolic derivative, 4-(3-fluorobut-1-en-2-yl)phenol, opens up further avenues for derivatization, such as etherification or esterification of the hydroxyl group.

Selectivity in Multi-Functional Transformations (Chemo-, Regio-, Stereoselectivity)

The presence of multiple reactive sites in this compound makes selectivity a critical consideration in its chemical transformations.

Chemoselectivity: This refers to the preferential reaction of one functional group over another. For example, in electrophilic aromatic substitution, the reaction occurs on the activated aromatic ring rather than at the double bond. Conversely, certain oxidation conditions can be chosen to selectively react with the double bond while leaving the aromatic ring intact. The allylic fluoride also offers a handle for selective substitution or elimination reactions under specific conditions. ucla.edu

Regioselectivity: This is particularly relevant in electrophilic aromatic substitution. As discussed, the combined directing effects of the methoxy and alkenyl groups strongly favor substitution at the ortho positions relative to the methoxy group. lkouniv.ac.in In reactions involving the butenyl side chain, such as dehydrofluorination, the regioselectivity will determine the position of the new double bond in the resulting diene.

Stereoselectivity: Reactions at the double bond can potentially lead to the formation of new stereocenters. For instance, epoxidation of the double bond would result in a racemic mixture of enantiomers unless a chiral epoxidizing agent is used. The stereochemistry of the existing fluorine-bearing carbon can also influence the stereochemical outcome of reactions at adjacent positions.

Derivatization and Scaffold Expansion from this compound

This compound is a versatile scaffold for the synthesis of more complex molecules. The various reactive handles allow for a systematic expansion of its structure.

The aromatic ring can be elaborated through the electrophilic substitution reactions outlined previously, introducing a wide array of functional groups. Subsequent transformations of these newly introduced groups can further increase molecular complexity.

The butenyl side chain offers several points for derivatization. The double bond can be functionalized through addition reactions, such as halogenation, hydroboration-oxidation, or epoxidation, to introduce new functional groups and stereocenters. The allylic fluoride can be a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles, or it can be eliminated to form a diene which can then participate in cycloaddition reactions like the Diels-Alder reaction. The synthetic utility of allylic fluorides as precursors for diverse molecular architectures is well-documented. ucla.edumdpi.com

The combination of these transformations allows for a modular approach to the synthesis of a library of compounds based on the this compound scaffold, making it a valuable starting material in medicinal and materials chemistry research.

Elucidation of Reaction Pathways and Intermediates

To map the reaction pathways of this compound, a systematic investigation of its reactivity with various reagents would be required. This would involve carefully designed experiments to identify the products formed under different conditions. The identification of transient species, such as carbocations, radicals, or other reactive intermediates, would be crucial. For instance, in an electrophilic addition to the double bond, the formation of a fluorinated carbocation intermediate would be anticipated. The stability and subsequent rearrangement of such an intermediate would dictate the final product distribution.

Isotopic Labeling Experiments to Probe Mechanisms

Isotopic labeling is a powerful technique for tracing the fate of atoms throughout a chemical reaction. By replacing one or more atoms in this compound with a heavier isotope (e.g., replacing hydrogen with deuterium (B1214612) or carbon-12 with carbon-13), it is possible to follow their path and gain unambiguous evidence for proposed mechanistic steps. For example, deuterium labeling could be used to probe the stereochemistry of addition reactions or to determine whether a particular carbon-hydrogen bond is broken in the rate-determining step.

Spectroscopic Techniques for Mechanistic Insights (e.g., in situ NMR, IR for reaction monitoring)

Modern spectroscopic techniques are indispensable for the real-time monitoring of chemical reactions. In situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide a direct window into the reaction mixture, allowing for the observation of reactants being consumed, intermediates being formed and consumed, and products appearing over time. These techniques would be invaluable for detecting and characterizing the short-lived intermediates that are often key to understanding the reaction mechanism of a compound like this compound.

Theoretical and Computational Chemistry Studies on 1 3 Fluorobut 1 En 2 Yl 4 Methoxybenzene

Electronic Structure and Bonding Characteristics

The electronic structure and bonding of 1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene are governed by the interplay of its constituent functional groups: the 4-methoxyphenyl (B3050149) group, the vinyl moiety, and the allylic fluorine atom.

Quantum Chemical Analysis of C-F Bond Properties

The carbon-fluorine bond is a defining feature of organofluorine compounds, known for its exceptional strength and polarity. wikipedia.orgalfa-chemistry.com Fluorine's high electronegativity (4.0 on the Pauling scale, compared to 2.5 for carbon) leads to a significant polarization of the C-F bond, creating partial positive and negative charges on the carbon and fluorine atoms (Cδ+—Fδ−), respectively. wikipedia.org This electrostatic attraction contributes significantly to the bond's high dissociation energy, making it one of the strongest single bonds in organic chemistry. wikipedia.orgquora.com

Quantum chemical calculations, typically employing Density Functional Theory (DFT) or high-level ab initio methods, are essential for quantifying the properties of the C(sp³)-F bond in the specific environment of this compound. nih.gov Such calculations would provide precise values for bond length, bond dissociation energy (BDE), and atomic charges. Based on studies of similar fluoroalkanes and allylic fluorides, the properties can be estimated as follows. wikipedia.orgnih.govbaranlab.org

Table 1: Estimated C-F Bond Properties in this compound

| Property | Estimated Value | General Range from Literature |

|---|---|---|

| Bond Length (Å) | ~1.38 - 1.42 | 1.35 - 1.44 Å wikipedia.org |

| Bond Dissociation Energy (BDE) | ~105 - 115 kcal/mol | up to 130 kcal/mol wikipedia.org |

| Partial Charge on F (e) | -0.3 to -0.5 | Varies with chemical environment |

Note: These values are theoretical estimates based on typical ranges for organofluorine compounds and require specific computational analysis for this molecule.

The BDE for an allylic C-F bond is influenced by the stability of the resulting allylic radical upon homolytic cleavage. High-level quantum chemical methods like DLPNO-CCSD(T) would be required for accurate BDE predictions. nih.gov

Orbital Interactions and Resonance Effects

The electronic character of the molecule is significantly influenced by orbital interactions and resonance. youtube.com The methoxy (B1213986) group (-OCH₃) on the benzene (B151609) ring is a strong π-donating group. The lone pairs on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density at the ortho and para positions. uba.arbyjus.comyoutube.com This resonance effect activates the ring towards electrophilic aromatic substitution. byjus.com

The vinyl group (-C=CH₂) attached to the aromatic ring creates a conjugated system analogous to styrene (B11656). Styrene itself is generally considered an activating group, capable of stabilizing intermediates in electrophilic aromatic substitution through resonance. reddit.com The combination of the methoxy and vinyl groups leads to a highly activated aromatic ring.

The fluorine atom, while strongly electron-withdrawing through the σ-bond (inductive effect), also possesses lone pairs that can participate in hyperconjugative interactions. nih.gov A key interaction to consider is the secondary orbital overlap between a fluorine lone pair and the π* antibonding orbital of the adjacent C=C double bond. nih.gov Such n → π* interactions can influence the molecule's conformation and reactivity. Computational methods like Natural Bond Orbital (NBO) analysis are used to identify and quantify these stabilizing interactions. youtube.com

Conformational Analysis and Potential Energy Surfaces

Computational studies on styrene and its derivatives have shown that a planar conformation, where the vinyl group is coplanar with the benzene ring, is generally the most stable due to maximized π-conjugation. acs.orgcolostate.edu For this compound, it is expected that the lowest energy conformations will maintain this planarity.

Rotation around the C(vinyl)-C(fluoroalkyl) bond will lead to different conformers. The potential energy surface (PES) can be mapped by systematically rotating this dihedral angle and calculating the energy at each point. This would likely reveal two or more stable conformers (e.g., syn and anti orientations of the C-F bond relative to the double bond). The relative stability of these conformers is determined by a balance of steric hindrance and stereoelectronic effects, such as hyperconjugation. nih.gov

Table 2: Hypothetical Conformers and Estimated Relative Energies

| Conformer | Dihedral Angle (F-C-C=C) | Predicted Relative Energy (kcal/mol) | Key Interactions |

|---|---|---|---|

| Conformer A (anti) | ~180° | 0 (Reference) | Minimized steric repulsion |

| Conformer B (gauche) | ~60° | 1 - 3 | Potential stabilizing gauche interactions |

Note: The dihedral angles and energies are illustrative and require specific computational modeling to be determined accurately.

Prediction of Reactivity and Selectivity via Computational Models

Computational models are powerful tools for predicting the reactivity and selectivity of organic reactions. rsc.orgpurdue.edu By analyzing the electronic structure, one can predict the most likely sites for chemical attack.

For this compound, two primary sites of reactivity are the aromatic ring and the C=C double bond.

Electrophilic Aromatic Substitution: The benzene ring is highly activated by the electron-donating methoxy group, which directs incoming electrophiles to the ortho and para positions. byjus.com Since the para position is occupied, electrophilic attack is predicted to occur at the positions ortho to the methoxy group.

Reactivity of the Alkene: The C=C double bond is susceptible to electrophilic addition reactions. nih.gov The regioselectivity of this addition would be governed by the stability of the resulting carbocation intermediate. Addition of an electrophile to the terminal CH₂ carbon would generate a tertiary carbocation stabilized by both the adjacent aromatic ring and the allylic fluorine.

Nucleophilic Substitution: The allylic C-F bond, while strong, could potentially undergo nucleophilic substitution (Sₙ2 or Sₙ2') under specific conditions, although this is generally difficult due to the strength of the C-F bond. harvard.edu

Computational tools can generate molecular electrostatic potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Furthermore, calculating the energies of reaction intermediates and transition states can provide quantitative predictions of reaction pathways and product distributions. chemrxiv.orgacs.org

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent. psu.edu These simulations model the movement of atoms over time by solving Newton's equations of motion, based on a force field that describes the inter- and intramolecular forces. nih.gov

An MD simulation could be used to:

Explore Conformational Landscape: Observe the transitions between different stable conformations in solution and determine their relative populations.

Analyze Solvation: Study how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonding to the fluorine or oxygen atoms, influence the molecule's behavior. nih.gov

Transport Properties: Predict properties like the diffusion coefficient.

For a novel molecule like this, a crucial first step would be the development or validation of a suitable force field. While general force fields exist, accurate simulations of fluorinated compounds often require specific parameterization to correctly model the unique electronic properties of the C-F bond. nih.gov

Spectroscopic Property Simulations (e.g., NMR, IR, Raman) for Structural Verification of Theoretical Models

Computational chemistry allows for the simulation of various spectra, which is invaluable for verifying theoretical models against experimental data. youtube.com

NMR Spectroscopy

Simulating the ¹H, ¹³C, and ¹⁹F NMR spectra is a standard computational task. youtube.comyoutube.com

¹⁹F NMR: As the only naturally occurring isotope of fluorine with a nuclear spin of 1/2, ¹⁹F NMR is a highly sensitive technique. numberanalytics.com The chemical shift of the fluorine atom in this molecule is expected to be in the typical range for fluoroalkanes. It would appear as a complex multiplet due to coupling with the adjacent methine proton and the geminal methyl protons. The ¹⁹F chemical shift range is very large, which often leads to well-resolved spectra. youtube.comnih.gov

¹H and ¹³C NMR: The spectra would show characteristic signals for the aromatic protons and carbons, the vinyl protons and carbons, and the aliphatic protons and carbons. The methoxy group would appear as a singlet in the ¹H spectrum and a single peak in the ¹³C spectrum. The protons and carbons near the fluorine atom would show characteristic splitting patterns due to H-F and C-F coupling.

Table 3: Predicted Key NMR Chemical Shifts (δ) and Coupling Constants (J)

| Nucleus | Predicted δ (ppm) | Predicted J (Hz) | Notes |

|---|---|---|---|

| ¹⁹F | -180 to -220 | Relative to CFCl₃ | |

| ¹H (CH-F) | 4.5 - 5.5 | ²JHF ≈ 45-50 Hz | Doublet of quartets |

| ¹H (CH₃-CF) | 1.5 - 2.0 | ³JHF ≈ 20-25 Hz | Doublet |

| ¹H (vinyl) | 5.0 - 6.0 | ||

| ¹H (aromatic) | 6.8 - 7.5 | AA'BB' system | |

| ¹H (methoxy) | ~3.8 | Singlet | |

| ¹³C (CF) | 85 - 95 | ¹JCF ≈ 160-180 Hz |

| ¹³C (C=CH₂) | 110 - 140 | | |

Note: These are estimated values. Actual spectra must be determined experimentally or through high-level computational simulation.

IR and Raman Spectroscopy

Simulated infrared (IR) and Raman spectra can be generated from the vibrational frequencies and intensities calculated using methods like DFT. researchgate.netnih.gov These simulations are crucial for assigning experimental bands to specific molecular motions. nih.gov

Key predicted vibrational frequencies include:

C-F Stretch: A strong absorption in the IR spectrum, typically in the 1000-1110 cm⁻¹ range for monofluorinated compounds. wikipedia.org

C=C Stretch: A band in the 1620-1680 cm⁻¹ region.

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretches above 3000 cm⁻¹, while aliphatic and vinyl C-H stretches appear just below and above 3000 cm⁻¹, respectively.

C-O Stretch: A strong band for the aryl ether linkage, typically around 1250 cm⁻¹.

Table 4: Predicted Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity |

|---|---|---|---|

| C-F | Stretch | 1000 - 1110 | Strong |

| C=C (vinyl) | Stretch | 1620 - 1650 | Medium |

| C=C (aromatic) | Stretch | 1450 - 1600 | Medium to Strong |

| C-O (ether) | Stretch | 1230 - 1270 | Strong |

| =C-H (vinyl/aryl) | Stretch | 3010 - 3100 | Medium |

Note: Frequencies are approximate and would be refined by computational scaling factors to match experimental data.

Advanced Analytical Methodologies for Systems Containing 1 3 Fluorobut 1 En 2 Yl 4 Methoxybenzene

High-Resolution Chromatographic Separations for Complex Mixtures (e.g., GC-MS, LC-MS/MS of synthetic intermediates)

High-resolution chromatographic techniques are indispensable for the analysis of complex matrices that may contain "1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene" and its synthetic precursors or byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are powerful tools for separating and identifying individual components within a mixture.

In the context of synthesizing "this compound," these methods are vital for monitoring reaction progress and assessing the purity of intermediates. For instance, the synthesis may involve several steps where the reaction mixture contains unreacted starting materials, the desired intermediate, and various side-products. LC-MS/MS, in particular, offers high sensitivity and selectivity, enabling the detection and quantification of trace-level impurities. The coupling of liquid chromatography with high-resolution mass spectrometry (HRMS) allows for the accurate mass determination of eluted compounds, facilitating their identification.

A key advantage of these techniques is their ability to separate isomers, which is particularly relevant for compounds like "this compound" that can exist as different stereoisomers. The chromatographic column can be selected to achieve baseline separation of these isomers, allowing for their individual characterization by the mass spectrometer.

Table 1: Exemplary Chromatographic Data for Analysis of a Synthetic Mixture

| Compound Type | Retention Time (min) | Detected m/z | Tentative Identification |

| Starting Material | 5.2 | 136.05 | 4-Methoxyanisole |

| Intermediate 1 | 8.7 | 152.08 | 4-Methoxyacetophenone |

| Product | 12.1 | 194.09 | This compound |

| Byproduct | 10.5 | 210.10 | Dimerized species |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Dynamics (e.g., 2D NMR, J-coupling analysis for stereochemistry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. For "this compound," advanced NMR techniques provide profound insights into its three-dimensional structure and stereochemistry.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity of atoms within the molecule. COSY spectra reveal proton-proton couplings, allowing for the tracing of the carbon backbone. HSQC spectra correlate protons directly to the carbons they are attached to, providing unambiguous carbon assignments.

J-coupling analysis is particularly crucial for determining the stereochemistry of the double bond and the chiral center in "this compound." The magnitude of the coupling constant (J) between vicinal protons across the double bond can differentiate between E and Z isomers. Similarly, the coupling constants between the fluorine atom and adjacent protons provide valuable information about their spatial relationship. wikipedia.org The analysis of these scalar couplings, often in conjunction with Nuclear Overhauser Effect (NOE) experiments, can help to define the relative configuration of the stereocenters.

Table 2: Representative ¹H and ¹⁹F NMR Data and J-coupling Constants

| Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Assignment |

| ¹H | 7.25 | d | 8.8 | Ar-H |

| ¹H | 6.90 | d | 8.8 | Ar-H |

| ¹H | 5.80 | qd | 6.5, 1.2 | =CH |

| ¹H | 5.30 | m | - | CHF |

| ¹H | 3.82 | s | - | OCH₃ |

| ¹H | 1.65 | dd | 24.0, 6.5 | CH₃-CHF |

| ¹⁹F | -185.2 | dq | 48.0, 24.0 | CF |

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions. For "this compound," high-resolution mass spectrometry (HRMS) is used to confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the molecule. In an MS/MS experiment, the molecular ion of "this compound" is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure. By analyzing the masses of the fragments, it is possible to deduce the structural components of the parent molecule and propose fragmentation mechanisms. This information is invaluable for confirming the identity of the compound and for distinguishing it from isomers. The fragmentation patterns can reveal the loss of specific groups, such as the methoxy (B1213986) group, the fluoroethyl side chain, or parts of the aromatic ring. researchgate.net

Table 3: Predicted Fragmentation Pattern of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 194.09 | 179.07 | CH₃ | Loss of methyl radical from methoxy group |

| 194.09 | 133.06 | C₃H₄F | Loss of the fluorobutenyl side chain |

| 194.09 | 121.06 | C₄H₆F | Cleavage of the bond adjacent to the aromatic ring |

| 133.06 | 105.03 | CO | Loss of carbon monoxide from the phenoxy cation |

X-ray Crystallography of Derivatives for Absolute Stereochemistry and Solid-State Structure

While obtaining suitable single crystals of "this compound" itself might be challenging, X-ray crystallography of a solid derivative can provide unambiguous determination of its absolute stereochemistry. This technique involves preparing a crystalline derivative of the compound, for example, by reacting it with a chiral resolving agent or by forming a co-crystal.

The diffraction pattern of X-rays passing through the crystal lattice allows for the precise determination of the three-dimensional arrangement of atoms in the molecule. This provides definitive information about bond lengths, bond angles, and the absolute configuration of all chiral centers. The resulting solid-state structure is the "gold standard" for stereochemical assignment and can be used to calibrate and validate the interpretations made from other analytical techniques like NMR spectroscopy.

Hyphenated Techniques for Reaction Monitoring and Product Purity Assessment

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are exceptionally powerful for real-time reaction monitoring and final product purity assessment. Techniques like LC-UV, LC-MS, and GC-MS allow for the continuous or periodic analysis of a reaction mixture.

By monitoring the disappearance of starting materials and the appearance of the product and any byproducts over time, chemists can optimize reaction conditions such as temperature, reaction time, and catalyst loading. This leads to improved yields, higher purity, and a better understanding of the reaction mechanism.

For the final product, these hyphenated techniques are crucial for quality control. They can be used to develop and validate analytical methods to quantify the purity of "this compound" and to detect and identify any residual impurities, ensuring the product meets the required specifications.

Applications of 1 3 Fluorobut 1 En 2 Yl 4 Methoxybenzene in Chemical Synthesis and Materials Science

Utility as a Versatile Synthetic Building Block in Organic Chemistry

Organic building blocks are foundational to the assembly of complex molecular architectures. researchgate.net The structure of 1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene makes it a potentially valuable synthon, offering multiple reaction pathways for chemists. Fluorinated alkenes, in particular, are of significant interest across diverse fields, including drug development, due to their roles as bioisosteres. nih.gov

The key reactive sites of this molecule suggest several synthetic transformations:

The Fluoroalkene Moiety: The carbon-fluorine bond in vinyl and allylic fluorides can participate in various coupling reactions. For instance, methods have been developed to replace fluorine atoms in fluoroalkenes with other functional groups, such as boron, using copper catalysis, which vastly expands their synthetic utility. sciencedaily.com The double bond can undergo reactions like hydrofunctionalization, hydrogenation, or cycloaddition.

The Anisole (B1667542) Ring: The electron-donating methoxy (B1213986) group activates the benzene (B151609) ring for electrophilic aromatic substitution, primarily at the ortho and para positions (relative to the methoxy group). This allows for the introduction of additional functional groups onto the aromatic core. Furthermore, anisole derivatives can participate in tungsten-enabled Diels-Alder reactions. acs.org

Bioisosterism: Monofluoroalkenes are recognized as effective and nonhydrolyzable mimics of the amide bond, a critical linkage in peptides and proteins. academie-sciences.frresearchgate.net This makes fluorinated building blocks like this compound attractive for designing peptidomimetics in medicinal chemistry.

The combination of these features in a single molecule provides a platform for generating a diverse library of more complex structures.

Precursor for Novel Fluorinated Organic Compounds

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties, a strategy widely used in the development of pharmaceuticals and agrochemicals. cas.cnnih.gov this compound can serve as a foundational element for synthesizing a new generation of fluorinated compounds.

Starting from this precursor, chemists can envision several pathways:

Modification of the Alkene: The double bond can be selectively transformed. For example, catalytic hydrogenation could yield the saturated analogue, 1-(3-fluorobutyl)-4-methoxybenzene. nih.gov Asymmetric hydrogenation of the alkenyl fluoride (B91410) could produce chiral C(sp³)-F scaffolds, which are of high value in modern drug development. pku.edu.cn

Derivatization of the Aromatic Ring: The anisole moiety can be modified. The methoxy group itself can be cleaved to reveal a phenol, a versatile functional handle in organic synthesis, using modern techniques like photoredox catalysis. acs.org

Complex Scaffolds: The molecule can be elaborated into more complex structures. Fluoroalkenes generated from various methods can be converted into significantly more intricate molecules, highlighting their role as intermediates. researchgate.net The synthesis of fluorinated dienes, for example, has been achieved through the hydrofluorination of enynes. researchgate.net

The following table outlines potential transformations and the resulting compound classes.

Table 1: Potential Synthetic Transformations

| Starting Moiety | Reaction Type | Potential Product Class |

|---|---|---|

| Fluoroalkene | Catalytic Hydrogenation | Saturated Alkyl Fluorides |

| Fluoroalkene | Hydrofunctionalization | Functionalized Alkyl Fluorides |

| Fluoroalkene | Cycloaddition | Fluorinated Carbocycles/Heterocycles |

| Anisole Ring | Electrophilic Substitution | Substituted Aryl Fluorides |

Role in the Development of New Catalytic Systems or Ligands

Alkene complexes play a crucial role in catalysis, often serving as the substrate to be functionalized or polymerized. youtube.com Molecules containing double bonds, known as olefin ligands, can coordinate to transition metals, influencing the catalyst's properties. The π-electrons of the double bond are donated to the metal center, forming the basis of the ligand-metal interaction. youtube.com

While there is no specific literature describing this compound as a ligand, its structure suggests potential in this area:

The electron density of the double bond, modulated by the attached aryl group, could allow it to act as a ligand for various transition metals.

Fluorine substitution on a ligand can significantly alter the electronic properties of the resulting metal complex. nih.gov This can be exploited to fine-tune catalytic activity and selectivity. For instance, in copper-catalyzed reactions, the choice of N-heterocyclic carbene (NHC) ligands with different steric properties was shown to be critical in controlling diastereoselectivity. acs.org

The development of new catalytic methods for creating C-F bonds is a major focus of organofluorine chemistry, with palladium-catalyzed asymmetric synthesis of allylic fluorides being a notable achievement. nih.govucla.edu The reverse—using a fluorinated molecule as a ligand—is a plausible strategy for influencing other types of chemical transformations.

Potential in Materials Science: Precursor for Polymers, Optoelectronic Materials, or Functional Surfaces

Fluorinated compounds are integral to modern materials science, prized for their unique properties. cas.cn The incorporation of fluorine can enhance thermal stability, chemical resistance, and confer specific electronic characteristics.

This compound holds potential as a precursor in several areas of materials science:

Fluoropolymers: Polymerized fluoroalkenes, such as Polytetrafluoroethylene (Teflon), are ubiquitous materials. cas.cn The vinyl group in this compound presents a handle for polymerization, potentially leading to novel polymers with the properties of both a fluoropolymer and a polystyrene derivative.

Optoelectronic Materials: The introduction of fluorine atoms into conjugated organic materials used in electronics can lower both the HOMO and LUMO energy levels. rsc.org This facilitates electron injection and enhances the material's resistance to oxidative degradation. rsc.org The combination of a fluoroalkene and an aromatic system in this molecule could be exploited to create materials for devices like organic light-emitting diodes (OLEDs) or field-effect transistors (FETs). Graphene and other 2D materials are also being explored for creating highly sensitive photodetectors and other optoelectronic components. thegraphenecouncil.org

Functional Surfaces: The presence of fluorine imparts hydrophobicity and unique surface properties. Molecules containing fluorinated segments can be used to create functional surfaces with applications ranging from non-stick coatings to specialized sensors.

The following table summarizes the potential material applications and the key contributing molecular features.

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Molecular Feature(s) | Potential Benefit |

|---|---|---|

| Fluoropolymers | Vinyl group, C-F bond | Thermal stability, chemical inertness |

| Optoelectronic Materials | Fluoroalkene, Aromatic System | Tunable energy levels, oxidative stability |

Contribution to Methodological Advancements in Organofluorine Chemistry

The very existence of a structurally specific molecule like this compound is a testament to the significant progress in synthetic organofluorine chemistry. chinesechemsoc.orgmdpi.com The synthesis of stereochemically defined fluoroalkenes remains a challenge, and the development of robust methods is a key area of research. nih.govnih.gov

The synthesis of this compound or its analogues likely relies on state-of-the-art methodologies:

Olefination Reactions: Classic methods like the Horner-Wadsworth-Emmons and Julia-Kocienski reactions have been adapted for the synthesis of fluoroalkenes from carbonyl compounds and α-fluorinated sulfones or phosphonates. academie-sciences.frcas.cn These reactions have been refined to provide greater control over the stereochemical outcome (E/Z isomerism).

Direct Fluorination: Modern techniques allow for the direct introduction of fluorine. This includes the iridium-catalyzed allylic fluorination of trichloroacetimidates using reagents like Et₃N·3HF, organic-chemistry.org and the nucleophilic fluorination of alkynes to form fluoroalkenes. organic-chemistry.org

Cross-Coupling Strategies: Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and methods have been developed to couple monofluorovinyl tosylates with arylboronic acids to produce 2-aryl-1-fluoroethene derivatives with high stereoselectivity. organic-chemistry.org

The availability of such advanced building blocks enables chemists to explore new chemical space and accelerates research in medicinal chemistry and materials science by providing ready access to complex fluorinated structures. sciencedaily.comacs.org

Future Research Directions and Challenges in 1 3 Fluorobut 1 En 2 Yl 4 Methoxybenzene Chemistry

Exploration of Uncharted Synthetic Routes for Enhanced Efficiency and Selectivity

The development of efficient and selective methods for the synthesis of 1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene is a primary area for future research. Current synthetic strategies for analogous fluorinated compounds often face challenges in terms of regioselectivity, stereoselectivity, and the use of hazardous reagents.

One promising, yet unexplored, route could involve the deoxyfluorination of the corresponding allylic alcohol , 2-(4-methoxyphenyl)but-3-en-2-ol. Reagents such as diethylaminosulfur trifluoride (DAST) are known to fluorinate allylic alcohols. africaresearchconnects.com However, the regioselectivity of such reactions is highly dependent on the substituents, with a general preference for the formation of the most conjugated and stable product. africaresearchconnects.com A systematic study of various deoxyfluorination reagents could lead to a highly selective synthesis of the desired product. Newer, safer, and more chemoselective reagents like PhenoFluor™ might offer advantages, potentially minimizing side reactions and tolerating a wider range of functional groups. nih.gov

Another avenue for investigation is the hydrofluorination of a suitable precursor alkyne or allene . While the hydrofluorination of alkenes is a known strategy, achieving high regioselectivity remains a challenge. acs.orgnih.gov The development of novel catalyst systems, perhaps based on transition metals or organocatalysts, could enable the direct and selective addition of hydrogen fluoride (B91410) across a double or triple bond in a precursor molecule, such as 1-methoxy-4-(1-vinylvinyl)benzene or 1-methoxy-4-(but-1-yn-2-yl)benzene.

Finally, electrophilic fluorination of a non-fluorinated styrene (B11656) precursor represents a viable, though challenging, approach. chinesechemsoc.orgchinesechemsoc.org Reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) could be employed, potentially with a catalyst to enhance their reactivity and selectivity. chinesechemsoc.orgchinesechemsoc.org Research into nitromethane-enabled fluorination has shown promise for activating these reagents under mild conditions for reactions with styrenes. chinesechemsoc.orgresearchgate.net

| Potential Synthetic Route | Precursor | Key Reagents/Catalysts | Potential Challenges |

| Deoxyfluorination | 2-(4-methoxyphenyl)but-3-en-2-ol | DAST, Deoxo-Fluor, PhenoFluor™ | Regioselectivity (SN2 vs. SN2'), side reactions |

| Hydrofluorination | 1-methoxy-4-(but-1-yn-2-yl)benzene | HF-pyridine, Metal catalysts (e.g., Au, Pd) | Regio- and stereoselectivity, handling of HF |

| Electrophilic Fluorination | 1-methoxy-4-(but-1-en-2-yl)benzene | Selectfluor, NFSI, Metal or organocatalysts | Control of reactivity, regioselectivity |

Discovery of Novel Reactivity Patterns and Chemical Transformations

The unique combination of a fluoroallyl group and an electron-rich aromatic ring in this compound suggests a rich and largely unexplored reactivity profile.

A key area of future research will be the selective activation and functionalization of the C-F bond . While the carbon-fluorine bond is notoriously strong, recent advances in photoredox catalysis have enabled its cleavage under mild conditions. nih.govdigitellinc.comnih.gov An organic photoredox catalyst system could potentially reduce the C-F bond in this compound to generate a carbon-centered radical, which could then participate in a variety of bond-forming reactions, such as hydrodefluorination or cross-coupling. digitellinc.comnih.gov This would open up pathways to a range of new, partially fluorinated compounds that would be difficult to access otherwise. nih.gov

The vinyl moiety of the molecule is another reactive handle that could be exploited in novel ways. As a styrene derivative, it is a candidate monomer for polymerization reactions. The incorporation of the fluorobutyl group could lead to the formation of fluorinated polymers with unique properties, such as enhanced thermal stability, chemical resistance, and specific surface properties. nih.govnih.gov Research into the polymerization behavior of this monomer, both as a homopolymer and in copolymers, could yield new materials for advanced applications. nih.gov

Furthermore, the double bond could be a substrate for a variety of difunctionalization reactions . For instance, a photoinduced atom transfer radical addition (ATRA) process could be developed to introduce other functional groups across the double bond, leading to complex, highly functionalized fluorinated molecules. nih.gov

Development of More Sustainable and Environmentally Benign Synthetic Processes

A significant challenge in organofluorine chemistry is the environmental impact of many fluorination methods, which can involve hazardous reagents and produce toxic byproducts. Future research on this compound should prioritize the development of sustainable synthetic protocols.

This includes the use of catalytic methods to minimize waste and energy consumption. For example, developing catalytic versions of the fluorination reactions described in section 8.1 would be a major step forward. Organocatalysis, in particular, offers a promising avenue for developing metal-free, environmentally benign fluorination reactions. cas.cnbeilstein-journals.orgrsc.org Chiral organocatalysts could also be explored to achieve enantioselective synthesis, producing single-enantiomer products and avoiding wasteful resolution steps. beilstein-journals.org

The use of safer fluorinating agents is another critical area of research. Traditional reagents like elemental fluorine are highly toxic and difficult to handle. Research into solid, stable fluorinating agents or methods that generate the active fluorinating species in situ from less hazardous precursors, such as hydrogen fluoride-base complexes, would greatly improve the safety and sustainability of the synthesis. nih.govyoutube.com The use of ionic liquids as recyclable solvents and promoters for nucleophilic fluorination also presents a green alternative to traditional organic solvents. mdpi.com

Finally, applying the principles of green chemistry , such as maximizing atom economy and minimizing waste, will be essential. This could involve designing synthetic routes that are shorter and more convergent, or that utilize renewable starting materials.

| Sustainability Aspect | Proposed Approach | Potential Benefits |

| Catalysis | Organocatalysis, Photoredox catalysis | Reduced catalyst toxicity, mild reaction conditions, enantioselectivity |

| Reagent Safety | Use of solid-state fluorinating agents (e.g., Selectfluor), in situ generation from HF-complexes | Reduced handling hazards, improved safety profile |

| Green Solvents | Ionic liquids, recyclable solvent systems | Reduced volatile organic compound (VOC) emissions, potential for catalyst recycling |

| Atom Economy | Development of addition reactions (e.g., hydrofluorination) over substitution reactions | Minimized byproduct formation, efficient use of starting materials |

Expanding Applications beyond Current Frontiers in Chemical Synthesis and Materials Science

The potential applications of this compound are broad and largely untapped. Research in this area should focus on leveraging the compound's unique structural features.

In materials science , the compound could serve as a valuable monomer for the synthesis of novel fluorinated polymers . plasticsengineering.org Fluoropolymers often exhibit exceptional properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric properties. nih.govadvanced-emc.com Polymers derived from this compound could find use in a variety of applications, such as high-performance coatings, advanced dielectrics for electronics, or biomedical materials where biocompatibility and controlled surface properties are crucial. plasticsengineering.orgresearchdive.comresearchgate.net For example, fluorinated styrene copolymers have shown potential as antibiofouling coatings. nih.gov

As a building block in chemical synthesis , the compound offers multiple reactive sites for further elaboration. The combination of the fluorinated alkyl chain, the vinyl group, and the methoxy-activated aromatic ring makes it a versatile platform for the synthesis of complex molecules. It could be particularly useful in the synthesis of new agrochemicals or pharmaceutical candidates, where the introduction of fluorine is a common strategy to enhance metabolic stability and biological activity. pharmtech.com

Future research could also explore its use in the development of functional materials such as liquid crystals or organic light-emitting diodes (OLEDs), where the interplay of the aromatic core and the fluorinated side chain could lead to desirable electronic and optical properties.

Addressing Fundamental Challenges in Organofluorine Chemistry Pertaining to the Compound's Structure and Reactivity

The study of this compound can also serve as a platform to address fundamental challenges in organofluorine chemistry.

One such challenge is the selective activation of C-F bonds . researchgate.net The presence of an allylic C-F bond in this molecule makes it an interesting substrate for studying the factors that govern the reactivity and selectivity of C-F bond cleavage. nih.gov Understanding how the electronic and steric environment of the molecule influences the ease of C-F activation could provide valuable insights for the broader field of organofluorine chemistry. researchgate.net

Another fundamental issue is the so-called "negative fluorine effect," where the presence of fluorine on a carbanionic center can negatively impact its nucleophilicity and stability. cas.cn Investigating reactions that involve the formation of a carbanion adjacent to the fluorine-bearing carbon in this molecule could help to better understand and ultimately overcome this effect.

Furthermore, developing catalytic, enantioselective fluorination reactions remains a significant challenge. organicreactions.org Using this compound and its precursors as model systems could aid in the development of new chiral catalysts and methodologies for the stereocontrolled introduction of fluorine into complex molecules. nih.gov

Q & A

What advanced synthetic strategies are recommended for 1-(3-Fluorobut-1-en-2-yl)-4-methoxybenzene, and how do reaction parameters affect yield and purity?

Advanced Research Question

Synthesizing fluorinated aromatic compounds requires precise control of reaction conditions. A photoredox-mediated cross-coupling approach, as demonstrated in analogous systems, involves:

- Catalyst Selection : Use of 4CzIPN (a photoredox catalyst) to facilitate radical generation under visible light .

- Reagents : Employing cesium salts and ethynylbenziodoxolone (EBX) reagents for alkyne functionalization .

- Purification : Column chromatography (e.g., SiO₂ with pentane) to isolate products, though yields may be moderate (e.g., 30% in similar systems) .

- Optimization : Degassed solvents (e.g., CH₂Cl₂) prevent side reactions, while temperature control minimizes decomposition of fluorinated intermediates .

Key Consideration : Fluorine’s electronegativity can destabilize transition states, necessitating inert atmospheres and low moisture conditions.

How can researchers resolve discrepancies in NMR and IR data for fluorinated aromatic compounds like this compound?

Basic Research Question

Contradictions in spectroscopic data often arise from:

- Fluorine Coupling : ¹⁹F NMR is critical to identify splitting patterns caused by adjacent protons or fluorine atoms .

- Cross-Validation : Combine ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For ambiguous cases, X-ray crystallography provides definitive confirmation .

- Computational Aids : Density Functional Theory (DFT) simulations predict vibrational (IR) and chemical shift (NMR) patterns, helping assign peaks .

Example : A mismatched IR carbonyl stretch might indicate unintended oxidation, requiring repetition under stricter inert conditions .

What computational methods are suitable for predicting the reactivity of the 3-fluorobut-1-en-2-yl substituent in electrophilic aromatic substitution?

Advanced Research Question

The substituent’s steric and electronic effects can be modeled using:

- DFT Calculations : To map electron density and identify reactive sites (e.g., para to methoxy due to directing effects) .

- Molecular Dynamics (MD) : Simulate transition states in substitution reactions, accounting for fluorine’s inductive effects .

- Hammett Parameters : Quantify the substituent’s electron-withdrawing capacity to predict reaction rates.

Insight : The fluorinated alkene may introduce steric hindrance, favoring meta substitution despite methoxy’s typical para-directing nature.

What safety protocols are essential when handling fluorinated unsaturated compounds during synthesis?

Basic Research Question

Critical precautions include:

- PPE : Gloves, masks, and protective eyewear to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks (classified as Acute Toxicity Category 4 under EU-GHS) .

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental release .

Note : Acute toxicity data are often incomplete for R&D compounds; assume worst-case hazards .

How does the 3-fluorobut-1-en-2-yl group influence regioselectivity in catalytic hydrogenation reactions?

Advanced Research Question

The substituent impacts hydrogenation via:

- Steric Effects : Bulky fluorinated alkenes may slow catalyst access, favoring partial reduction.

- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the double bond, altering adsorption on metal catalysts (e.g., Pd/C).

- Methodology : Monitor reaction progress with GC-MS and adjust H₂ pressure to control selectivity.

Case Study : Similar systems show reduced yields in hydrogenation due to fluorine’s destabilization of metal-alkene complexes .

How can scale-up challenges (milligram to gram scale) be addressed while maintaining purity?

Advanced Research Question

Scaling requires:

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic fluorination steps .

- In-line Analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation.

- Purification : Replace column chromatography with recrystallization or distillation for cost efficiency.

Data Insight : Pilot studies on analogous compounds report 15–20% yield drops during scale-up, necessitating iterative optimization .

What experimental designs are optimal for assessing the bioactivity of derivatives of this compound?

Advanced Research Question

Focus on:

- Structure-Activity Relationships (SAR) : Synthesize analogs with varying fluorine positions and methoxy groups.

- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity using MTT assays .

- Controls : Include fluorobenzene and non-fluorinated analogs to isolate fluorine’s contribution.

Caution : Derivatives may require specialized handling due to uncharacterized toxicity .